3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Naphthalen-1-ylsulfonyl Group: This can be accomplished using naphthalen-1-ylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages such as improved reaction control and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or other reduced forms of the compound.
Scientific Research Applications
3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to therapeutic applications, particularly in the treatment of diseases involving specific molecular targets.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl groups may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a bicyclic structure but lacks the sulfonyl groups present in 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane.
Tertiary Butyl Esters: These compounds have different functional groups but can undergo similar synthetic transformations.
Uniqueness
The presence of both methylsulfonyl and naphthalen-1-ylsulfonyl groups in 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[321]octane sets it apart from other similar compounds
Properties
IUPAC Name |
3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKSGYGDWUQKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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